TMP269 - 1314890-29-3

TMP269

Catalog Number: EVT-287962
CAS Number: 1314890-29-3
Molecular Formula: C25H21F3N4O3S
Molecular Weight: 514.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TMP269 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs). [] Histone deacetylases are a family of enzymes that remove acetyl groups from histone proteins, influencing gene expression. Class IIa HDACs, including HDAC4, 5, 7, and 9, are known to play significant roles in various cellular processes, including cell growth, differentiation, and apoptosis. []

TMP269 exhibits selectivity for class IIa HDACs over other classes, making it a valuable tool for investigating the specific functions of these enzymes in various biological contexts. [, , ]

Mechanism of Action

TMP269 primarily acts by binding to and inhibiting the activity of class IIa HDACs. [, ] This inhibition prevents the removal of acetyl groups from histone proteins, leading to increased histone acetylation. [, , ] Increased histone acetylation promotes a more open chromatin structure, favoring gene transcription. [] The specific genes and downstream pathways affected by TMP269-mediated HDAC inhibition vary depending on the cell type and biological context.

  • FOXO3a Activation: TMP269 treatment has been shown to increase FOXO3a expression, a transcription factor involved in cell cycle regulation, apoptosis, and stress response. This upregulation appears to be mediated through transcriptional activation of FOXO3a, leading to cell cycle arrest in pancreatic cancer cells. [, ]
  • Autophagy Enhancement: Research indicates that TMP269 promotes cellular autophagy, a critical cellular degradation and recycling process. This is evidenced by increased expression of autophagy-related proteins like Atg7, beclin-1, and LC3II upon TMP269 administration. []
  • Regulation of Inflammatory Responses: Studies using TMP269 have demonstrated its role in modulating inflammatory responses, particularly in the context of spinal cord injury. Treatment with TMP269 was found to influence macrophage polarization towards the pro-inflammatory M1 phenotype, impacting inflammation resolution and functional recovery. []
  • Endothelial Barrier Function: TMP269 has been implicated in improving endothelial barrier function, particularly in acute lung injury models. Its protective effects are attributed to its ability to attenuate LPS-induced endothelial cell barrier compromise and improve vascular integrity. []
Applications
  • Diabetes: Research indicates that TMP269 can promote the differentiation of human umbilical cord mesenchymal stem cells into insulin-producing cells, highlighting its potential for cell-based therapies for diabetes. []
  • Spinal Cord Injury: While TMP269's effects on macrophage polarization may exacerbate tissue damage in spinal cord injury, understanding its role in this context provides insights into the complex inflammatory responses following injury. []
Future Directions
  • Further Investigation of TMP269's Target Specificity: While TMP269 is generally considered a selective class IIa HDAC inhibitor, some studies suggest potential off-target effects or context-dependent selectivity. [, ] Future research should focus on thoroughly characterizing its target profile in various cell types and disease models.
  • Combination Therapies with TMP269: Several studies demonstrate the synergistic effects of TMP269 when combined with other therapeutic agents. [, ] Future research should focus on identifying optimal drug combinations and exploring their efficacy in preclinical and clinical settings.

Trichostatin A (TSA)

    Compound Description: Trichostatin A is a broad-spectrum histone deacetylase inhibitor (HDACi) that targets both class I and II HDACs. [] It is a natural compound derived from Streptomyces hygroscopicus, exhibiting potent antifungal properties. TSA acts by binding to the catalytic site of HDACs, preventing the removal of acetyl groups from lysine residues on histones. This leads to an increase in histone acetylation, promoting a more relaxed chromatin structure and facilitating gene transcription.

    Relevance: TSA is often used as a positive control in studies investigating the effects of HDAC inhibition. It helps researchers understand the broader biological context of HDAC inhibition compared to the more selective TMP269, which specifically targets class IIa HDACs. [, ] This comparison allows for a more nuanced understanding of the specific roles of class IIa HDACs in various biological processes.

Mocetinostat (MGCD0103)

    Compound Description: Mocetinostat is an orally available HDACi with selectivity for class I HDACs, particularly HDAC1, HDAC2, and HDAC3. [] It induces cell cycle arrest, differentiation, and apoptosis in various cancer cell lines, making it a potential therapeutic agent for cancer treatment.

    Relevance: Mocetinostat serves as a valuable tool to differentiate the effects of class I and class IIa HDAC inhibition, alongside TMP269, in studies investigating the role of HDACs in beta-cell differentiation. []

MS-275 (Entinostat)

    Compound Description: MS-275 is a potent and orally bioavailable HDACi that selectively inhibits class I HDACs, particularly HDAC1 and HDAC3. [] It is currently under investigation for its antitumor activity in various clinical trials.

    Relevance: Similar to mocetinostat, MS-275 is used alongside TMP269 in studies to dissect the specific contributions of class I and class IIa HDACs in biological processes like beta-cell differentiation. []

Sodium Butyrate (NaB)

    Compound Description: Sodium butyrate is a short-chain fatty acid produced by bacterial fermentation of dietary fiber in the gut. [] It is known to have multiple biological effects, including acting as an HDACi, particularly targeting class I HDACs.

    Relevance: Sodium butyrate's role as a non-selective HDACi, affecting class I HDACs similar to TMP269's target (class IIa), makes it a useful compound for comparison. This comparison allows researchers to assess the broader impact of HDAC inhibition on gene expression and cellular functions, contrasting the more targeted effects of TMP269. []

PCI-34051

    Compound Description: PCI-34051 is an HDAC inhibitor that displays a higher affinity for HDAC8 compared to other HDACs. [] This selective inhibition makes it a potential therapeutic target for various diseases.

    Relevance: While both PCI-34051 and TMP269 exhibit selectivity within the broader HDAC family, they target different classes. TMP269 focuses on class IIa HDACs, while PCI-34051 demonstrates preference for HDAC8. [] Comparing their effects in the context of the research, specifically on AGT expression regulation, helps delineate the specific roles and downstream consequences of inhibiting these distinct HDAC classes.

Valproic acid

    Compound Description: Valproic acid is a broad-spectrum HDACi used clinically as an anticonvulsant and mood stabilizer. [] It is known to inhibit both class I and II HDACs, leading to various cellular effects.

    Relevance: Valproic acid's broad-spectrum HDAC inhibition, encompassing both class I and II HDACs, provides a contrasting context to TMP269's specific targeting of class IIa HDACs. [] This comparison allows researchers to assess the overall impact of global HDAC inhibition versus the more targeted approach of inhibiting class IIa HDACs, specifically in the context of interferon signaling and CD52 expression in systemic sclerosis.

Suberoylanilide Hydroxamic Acid (SAHA/Vorinostat)

    Compound Description: Vorinostat, also known as SAHA, is a pan-HDAC inhibitor, meaning it inhibits a wide range of HDAC enzymes across different classes. [] It is FDA-approved for the treatment of cutaneous T-cell lymphoma and is being investigated for its potential in other cancers.

    Relevance: Vorinostat's broad HDAC inhibitory activity contrasts with TMP269's specific targeting of class IIa HDACs. [] This comparison helps researchers understand the overall impact of HDAC inhibition on cellular processes, including DNA damage response and cell survival, compared to the more targeted effects of TMP269 in the context of targeted alpha-particle therapy (TAT).

Panobinostat

    Compound Description: Panobinostat is a pan-HDAC inhibitor that targets HDACs across different classes, similar to SAHA. [, ] It has demonstrated efficacy in preclinical models of various cancers and is currently approved for the treatment of multiple myeloma.

    Relevance: Like SAHA, panobinostat's broad-spectrum activity provides a counterpoint to TMP269's class IIa HDAC selectivity. [, ] Comparing these compounds helps researchers discern the specific roles of different HDAC classes and their relative contributions to observed biological effects, particularly in cancer cell survival and tumor growth.

Tubastatin A

    Compound Description: Tubastatin A is a selective HDAC6 inhibitor. [] HDAC6 belongs to the class IIb HDAC family and is primarily found in the cytoplasm, where it deacetylates tubulin and other non-histone proteins. This selectivity makes it a potential therapeutic agent for neurodegenerative diseases and cancer.

    Relevance: Tubastatin A's specific inhibition of HDAC6, a class IIb HDAC, contrasts with TMP269's selectivity for class IIa HDACs. This distinction is crucial because HDAC6 primarily regulates the cytoskeleton by deacetylating tubulin. [] The differing mechanisms of action highlighted by these compounds in regulating endothelial barrier function provide valuable insights into the specific roles of distinct HDAC classes.

MC1568

    Compound Description: MC1568 is a selective inhibitor of class IIa HDACs. [, ] It exhibits a similar selectivity profile to TMP269, inhibiting HDAC4, HDAC5, HDAC7, and HDAC9 with varying potencies.

    Relevance: MC1568 serves as a valuable tool for validating the effects of TMP269 and confirming the involvement of class IIa HDACs in various biological processes. [, ] Their similar selectivity profiles provide further evidence that the observed effects are likely due to the inhibition of class IIa HDACs rather than off-target effects.

Rac26

    Compound Description: Rac26 is a known HDAC inhibitor. []

    Relevance: Rac26 is identified as a potent inhibitor of HDAC5, demonstrating a higher binding affinity compared to other tested inhibitors. This compound's selectivity and potency against HDAC5, a class IIa HDAC, make it relevant to TMP269, which also targets this class of HDACs. [] By comparing their binding affinities and potential interactions with HDAC5, researchers can gain insights into the structural features important for potent and selective inhibition of class IIa HDACs.

CHEMBL2114980 and CHEMBL217223

    Compound Description: These compounds are identified as potential dual-acting inhibitors based on their relatively similar predicted inhibition constants (Ki) against both HDAC5 and HDAC9. []

    Relevance: The dual-acting nature of these compounds against HDAC5 and HDAC9 distinguishes them from TMP269, which primarily focuses on HDAC9. These compounds highlight the possibility of developing inhibitors with broader selectivity profiles within the class IIa HDAC family, potentially offering therapeutic advantages in certain contexts. []

Properties

CAS Number

1314890-29-3

Product Name

TMP269

IUPAC Name

N-[[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

Molecular Formula

C25H21F3N4O3S

Molecular Weight

514.5 g/mol

InChI

InChI=1S/C25H21F3N4O3S/c26-25(27,28)22-31-20(32-35-22)17-7-4-8-18(13-17)21(33)29-15-24(9-11-34-12-10-24)23-30-19(14-36-23)16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,29,33)

InChI Key

HORXBWNTEDOVKN-UHFFFAOYSA-N

SMILES

C1COCCC1(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

TMP269; TMP 269; TMP-269

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.